molecular formula C23H19N3O2 B2485840 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide CAS No. 1207028-18-9

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide

Cat. No.: B2485840
CAS No.: 1207028-18-9
M. Wt: 369.424
InChI Key: QAGTUBMEXCJXRI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of less hazardous reagents and solvents, as well as the implementation of green chemistry principles, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Uniqueness

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide stands out due to its unique combination of a pyrazole ring and a phenoxybenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance in scientific research .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGTUBMEXCJXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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